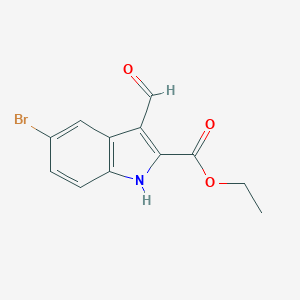

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Overview

Description

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. It has the molecular formula C12H10BrNO3 and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by formylation and esterification reactions. One common method includes the bromination of 1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Finally, the esterification is carried out using ethanol and a catalytic amount of acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

Major Products Formed

Oxidation: Ethyl 5-bromo-3-carboxy-1H-indole-2-carboxylate

Reduction: Ethyl 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylate

Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has shown promising results in anticancer research. Studies indicate that compounds with similar indole structures can modulate biological pathways associated with apoptosis and cell proliferation, suggesting potential applications in cancer therapy .

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Antiviral Properties

Recent research has explored the use of indole derivatives, including this compound, as inhibitors of viral enzymes such as HIV integrase. Structural modifications have been shown to enhance binding affinity and inhibitory activity against integrase, making these compounds candidates for antiviral drug development .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds in terms of their unique features and potential applications:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Contains both formyl and ethyl ester groups | Anticancer, Antiviral |

| Ethyl 5-bromoindole-2-carboxylate | Lacks formyl group | Less potent biological activity |

| Indole-3-carboxylic Acid | No halogen substitution | Antimicrobial activity |

| Indole Derivatives (general) | Diverse biological activities depending on substitutions | Broad range of medicinal applications |

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.

Ethyl 3-formyl-1H-indole-2-carboxylate:

Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and biological effects

Biological Activity

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrNO₃

- CAS Number : 100123-25-9

- Functional Groups :

- Bromo substituent at the 5-position

- Formyl group at the 3-position

- Ethyl ester functional group at the carboxylic acid position

The presence of these functional groups enhances the compound's reactivity and allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, impacting several biochemical pathways. The compound's structure suggests that it may bind to multiple receptors, which can lead to significant molecular and cellular effects. The bromine atom at the 5-position is particularly important for enhancing biological activity through potential halogen bonding interactions.

Biochemical Pathways Affected

Research indicates that indole derivatives can modulate pathways associated with:

- Cancer cell proliferation

- Microbial resistance

- Inflammatory responses

These pathways are critical for understanding the therapeutic potential of this compound in treating various diseases .

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, research by Li et al. demonstrated its use as a precursor in synthesizing spirocyclic indoles with potential antitumor activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | <10 |

| Ethyl derivative | HeLa (cervical cancer) | <15 |

| Other analogs | MCF7 (breast cancer) | <20 |

These findings suggest that structural modifications to the indole scaffold can enhance anticancer activity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromo group is believed to contribute to its enhanced antimicrobial activity by facilitating interactions with bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Kumar et al. (2012) reported on the anti-inflammatory and analgesic activities of synthesized derivatives, highlighting their potential therapeutic applications beyond anticancer effects.

- Recent studies have focused on optimizing the structure for improved activity against specific targets such as HIV integrase, demonstrating that modifications can significantly enhance inhibitory potency .

Properties

IUPAC Name |

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJYMMSHBAEVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390933 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100123-25-9 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.